molecular formula C10H15N5S B14012026 2-amino-9-(2-methylbutyl)-3,9-dihydro-6H-purine-6-thione CAS No. 24397-97-5

2-amino-9-(2-methylbutyl)-3,9-dihydro-6H-purine-6-thione

Cat. No.: B14012026
CAS No.: 24397-97-5
M. Wt: 237.33 g/mol
InChI Key: AHVGGWOIZWQZPC-UHFFFAOYSA-N
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Description

6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- is a heterocyclic compound with a purine base structure It is a derivative of purine, which is a fundamental component of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- typically involves the reaction of appropriate purine derivatives with thiol-containing reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives .

Mechanism of Action

The mechanism of action of 6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- involves its incorporation into nucleic acids, where it acts as a false purine base. This incorporation disrupts normal DNA and RNA synthesis, leading to cytotoxic effects. The compound inhibits purine biosynthesis by pseudofeedback inhibition of key enzymes involved in the de novo pathway of purine ribonucleotide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a false purine base and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

24397-97-5

Molecular Formula

C10H15N5S

Molecular Weight

237.33 g/mol

IUPAC Name

2-amino-9-(2-methylbutyl)-3H-purine-6-thione

InChI

InChI=1S/C10H15N5S/c1-3-6(2)4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16)

InChI Key

AHVGGWOIZWQZPC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=NC2=C1NC(=NC2=S)N

Origin of Product

United States

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